molecular formula C13H9NO4 B13023262 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide CAS No. 5748-27-6

7-Methoxy-3-oxo-3H-phenoxazine 10-oxide

Cat. No.: B13023262
CAS No.: 5748-27-6
M. Wt: 243.21 g/mol
InChI Key: QXVRTKFMUHMKDO-UHFFFAOYSA-N
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Description

Overview of the Phenoxazine (B87303) Class in Chemical and Biological Research

Phenoxazines are a class of tricyclic heterocyclic compounds characterized by a core structure of an oxazine (B8389632) ring fused to two benzene (B151609) rings. nih.gov First synthesized in 1887, these molecules have garnered significant attention from chemists and biologists alike. nih.govnih.gov Their versatile utility is demonstrated by their wide-ranging applications, from dyes and pigments to key components in pharmacologically active agents. nih.govnih.gov

The unique electronic properties of the phenoxazine nucleus, which can be readily modified by the introduction of various substituents, have led to the development of a vast library of derivatives. These compounds are integral to the synthesis of important natural products, such as the anticancer and antibiotic agent actinomycin (B1170597) D. nih.govresearchgate.net Furthermore, the planarity and aromaticity of the phenoxazine system make it an excellent candidate for applications in materials science, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net

In the realm of medicinal chemistry, phenoxazine derivatives have been investigated for a broad spectrum of biological activities. These include antitumor, anticancer, antifungal, antibacterial, anti-inflammatory, antidiabetic, and antiviral properties. nih.govnih.govnih.gov The mechanism of action often involves the intercalation of the planar phenoxazine ring into DNA or the generation of reactive oxygen species, leading to cellular damage in pathogenic organisms or cancer cells. researchgate.net

Importance of N-Oxide Derivatives within Phenoxazine Scaffolds

The introduction of an N-oxide functionality to the phenoxazine scaffold represents a significant chemical modification that can profoundly alter the molecule's physicochemical and biological properties. Heterocyclic N-oxides have gained prominence in medicinal chemistry as they can act as prodrugs, enhance solubility, and modulate the electronic character of the parent molecule. nih.gov

The N-oxide group, being a strong electron-withdrawing group, can influence the reactivity and metabolic stability of the phenoxazine ring. In some instances, the N-oxide can be reduced in vivo, particularly in hypoxic environments such as those found in solid tumors, to release the active parent compound. This targeted activation mechanism is a key strategy in the development of hypoxia-activated prodrugs. nih.gov

Furthermore, the presence of the N-oxide can lead to unique biological activities not observed in the parent phenoxazine. For example, some N-oxide-containing natural products have demonstrated potent antimicrobial and cytotoxic effects. nih.gov The increased polarity imparted by the N-oxide group can also improve the pharmacokinetic profile of a drug by altering its absorption, distribution, metabolism, and excretion (ADME) properties.

Research Rationale for Investigating 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide

The specific compound, this compound, combines several structural features of interest. The phenoxazin-3-one core is a common motif in many biologically active phenoxazines, including the well-known indicator dye, resazurin (B115843) (also known as 7-hydroxy-3H-phenoxazin-3-one 10-oxide). nih.gov The methoxy (B1213986) group at the 7-position is an electron-donating group that can influence the electronic distribution within the aromatic system, potentially modulating its biological activity and spectroscopic properties.

The N-oxide at position 10 further adds to the complexity and potential utility of the molecule. The investigation into this specific derivative would likely be driven by the desire to explore the synergistic effects of these functional groups. Research questions could include how the methoxy and N-oxide functionalities collectively impact the compound's anticancer, antimicrobial, or fluorescent properties compared to simpler phenoxazine derivatives.

Despite the clear rationale for its investigation, publicly available research specifically detailing the synthesis, properties, and biological activity of this compound is notably scarce. This suggests that the compound may be a novel entity for which research is either in its nascent stages or has not yet been published in the public domain. The following sections will, therefore, draw upon the broader knowledge of phenoxazine chemistry to provide a foundational understanding, while highlighting the current research gap for this specific compound.

Data Tables

Due to the limited publicly available research on This compound , no specific experimental data can be presented. The following tables are structured to reflect the intended data points for a comprehensive analysis of this compound, highlighting the current information gap.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₉NO₄
Molecular WeightData not available
AppearanceData not available
Melting PointData not available
SolubilityData not available
pKaData not available

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMRData not available
¹³C NMRData not available
Mass SpectrometryData not available
UV-Vis AbsorptionData not available
Fluorescence EmissionData not available

Table 3: Biological Activity of this compound

Assay TypeTargetActivity
AnticancerVarious cell linesData not available
AntibacterialVarious strainsData not available
AntifungalVarious strainsData not available
Enzyme InhibitionSpecific enzymesData not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-10-oxidophenoxazin-10-ium-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVRTKFMUHMKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90852893
Record name 7-Methoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-27-6
Record name 7-Methoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 3 Oxo 3h Phenoxazine 10 Oxide and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. While direct NMR spectra for 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide are not widely published, its predicted spectrum can be inferred from data on its parent compound, resazurin (B115843), and other methoxy-containing aromatic systems.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. A published ¹H NMR spectrum of resazurin (the 7-hydroxy analog) in D₂O provides a reference for the aromatic region. researchgate.net For this compound, the methoxy group (–OCH₃) would appear as a sharp singlet, typically in the range of 3.8–4.0 ppm. The aromatic protons on the phenoxazine (B87303) core would appear as a complex pattern of multiplets in the downfield region (approximately 6.5–8.0 ppm), with their precise chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing N-oxide and carbonyl functionalities.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key expected signals include the methoxy carbon (around 55–60 ppm), the aromatic carbons (100–150 ppm), and the carbonyl carbon (C=O) which would be significantly downfield (typically >180 ppm). The carbons directly attached to the oxygen and nitrogen atoms would also have distinct chemical shifts reflecting their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Spectrum TypeFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H NMR-OCH₃~3.9Singlet
¹H NMRAromatic Protons6.5 - 8.0Multiplets
¹³C NMRC=O>180-
¹³C NMRAromatic C-O/C-N140 - 160-
¹³C NMRAromatic C-H/C-C100 - 135-
¹³C NMR-OCH₃55 - 60-

Mass Spectrometry Techniques (ESI/MS, HRMS, LCMS-IT-TOF)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS), and hybrid methods such as Liquid Chromatography-Mass Spectrometry-Ion Trap-Time-of-Flight (LCMS-IT-TOF) are used for comprehensive analysis.

For this compound (C₁₃H₉NO₄), the exact monoisotopic mass is calculated to be 243.0532 g/mol .

ESI/MS: Electrospray ionization is a soft ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 244.0604. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 266.0423, may also be observed.

HRMS: High-Resolution Mass Spectrometry would be used to confirm the elemental composition by measuring the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm). This would differentiate the compound from other molecules with the same nominal mass.

LCMS-IT-TOF: This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the tandem mass analysis of an ion trap and the high-resolution measurement of a time-of-flight detector. It would allow for the separation of the compound from any impurities and provide detailed structural information through fragmentation studies (MS/MS), helping to confirm the connectivity of the phenoxazine core.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands. General principles of FTIR spectroscopy are well-documented. upi.edu

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methoxy group, appearing just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the ketone group, expected around 1680-1700 cm⁻¹.

C=C and C=N Stretches: Aromatic ring and imine stretching vibrations would appear in the 1500–1650 cm⁻¹ region.

N-O Stretch: The N-oxide group would show a characteristic absorption band, typically in the 1200–1350 cm⁻¹ range.

C-O-C Stretch: Asymmetric and symmetric stretching of the ether linkages (both in the phenoxazine ring and the methoxy group) would be visible in the 1050–1260 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
-OCH₃ C-HStretch2850 - 2960Medium
C=O (Ketone)Stretch1680 - 1700Strong
Aromatic C=C/C=NStretch1500 - 1650Medium-Strong
N-O (N-Oxide)Stretch1200 - 1350Strong
C-O-C (Ether)Asymmetric Stretch1200 - 1260Strong

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule's chromophore. The extensive conjugated system of the phenoxazine core results in strong absorption in the visible region.

UV-Vis Absorption: The parent compound, resazurin (7-hydroxy analog), is a blue-colored dye with a characteristic absorption maximum (λ_max) around 600 nm. nih.gov this compound is expected to have a similar absorption profile. The methoxy group, being an auxochrome, will likely cause a slight shift in the λ_max compared to the hydroxy group of resazurin. Typically, such substitutions result in small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts.

Fluorescence: Resazurin itself is known to be weakly fluorescent. nih.govmetrohm.com Its reduced form, resorufin (B1680543), is highly fluorescent with an emission maximum around 585-590 nm. aatbio.combiotium.comwikipedia.org It is anticipated that this compound would also be weakly fluorescent. Upon reduction of the N-oxide to form 7-methoxyphenoxazin-3-one, a significant increase in fluorescence would be expected, analogous to the resazurin-resorufin system.

Table 3: Electronic Spectroscopy Data for Resazurin and Predicted Properties for its Methoxy Analog
Compoundλ_max (Absorption)λ_max (Emission)Fluorescence Quantum Yield
Resazurin (7-hydroxy-)~600 nm nih.gov~585 nm (weak) metrohm.comLow
This compoundPredicted ~590-610 nmPredicted weakPredicted Low
Resorufin (reduced resazurin)~570 nm nih.gov~587 nm biotium.comHigh

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related phenoxazine and phenothiazine (B1677639) structures provides a basis for its expected solid-state conformation. acs.org

A crystallographic analysis would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the tricyclic system, the carbonyl group, the methoxy substituent, and the N-oxide functionality.

Molecular Conformation: Phenoxazine rings typically adopt a slightly bent or 'butterfly' conformation. X-ray diffraction would determine the dihedral angle of this fold.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice through forces like π-π stacking, hydrogen bonding (if co-crystallized with a solvent), and van der Waals interactions. This information is crucial for understanding the material's solid-state properties.

Redox Characterization using Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. The redox behavior of this compound can be predicted based on detailed studies of resazurin. rsc.orgrsc.org

The cyclic voltammogram of resazurin in aqueous solution shows a multi-step reduction process. rsc.orgresearchgate.net

First Reduction (Irreversible): An initial, irreversible two-electron reduction of the N-oxide group converts resazurin to the corresponding phenoxazin-3-one (resorufin). rsc.org

Second Reduction (Reversible): The newly formed resorufin then undergoes a reversible two-electron reduction to form the colorless dihydroresorufin. rsc.org

For this compound, a similar two-step mechanism is expected. The methoxy group is more electron-donating than a hydroxy group, which would likely make the reduction of the phenoxazine ring system slightly more difficult. This would be observed as a shift in the reduction potentials to more negative values compared to resazurin. The first irreversible peak would correspond to the formation of 7-methoxyphenoxazin-3-one, and the subsequent reversible wave would correspond to its reduction.

In Vitro Biological Activities and Mechanistic Investigations of 7 Methoxy 3 Oxo 3h Phenoxazine 10 Oxide Analogues

In Vitro Evaluation of Anticancer Activity

Phenoxazine (B87303) derivatives have demonstrated notable anticancer properties across a range of human cancer cell lines. These activities are primarily attributed to their ability to inhibit cell proliferation, induce programmed cell death, and interfere with the cell cycle.

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative effects of phenoxazine analogues, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1) and 2-aminophenoxazine-3-one (Phx-3), have been documented against various cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, Phx-3 has shown potent inhibitory effects at low concentrations against the LN229 glioblastoma cell line, with IC50 values of 2.602 ± 0.087 µM after 24 hours and 1.655 ± 0.093 µM after 48 hours of treatment. nih.gov In studies on human gastric cancer cell lines, Phx-1 and Phx-3 inhibited cell growth in a dose- and time-dependent manner. After 72 hours, the IC50 value for Phx-1 was approximately 65 µM for MKN45 cells, while Phx-3 exhibited a stronger effect with an IC50 of about 5 µM for the same cell line. nih.gov

Table 1: Antiproliferative Activity of Phenoxazine Analogues on Cancer Cell Lines

Compound Cell Line Incubation Time (hours) IC50 (µM)
Phx-3 LN229 (Glioblastoma) 24 2.602 ± 0.087
Phx-3 LN229 (Glioblastoma) 48 1.655 ± 0.093
Phx-1 MKN45 (Gastric Cancer) 72 ~65
Phx-3 MKN45 (Gastric Cancer) 72 ~5

Induction of Cell Death Pathways (Apoptosis, Necrosis, Caspase-Independent Mechanisms)

Phenoxazine analogues have been shown to induce cell death in cancer cells through multiple pathways, including apoptosis and necrosis. hmdb.canih.gov In human B and T cell lymphoblastoid cell lines, the phenoxazine derivative Phx induced a mixed type of cell death, encompassing both apoptosis and necrosis. hmdb.canih.gov This was evidenced by phosphatidylserine (B164497) externalization and permeability to propidium (B1200493) iodide. hmdb.ca

Furthermore, some phenoxazine derivatives can trigger apoptosis through caspase-independent pathways. In studies involving human glioblastoma cell lines A-172 and U-251 MG, both Phx-1 and Phx-3 were found to induce apoptotic cell death. nih.gov Although the activity of caspase-3/7 was significantly increased in these cells, a pan-caspase inhibitor, z-VAD-fmk, did not reverse the antiproliferative and apoptotic effects, suggesting a caspase-independent mechanism of action. nih.gov Similarly, in human gastric cancer cell lines, these compounds were observed to cause apoptosis via a caspase-independent pathway, as caspase-3 was not activated in KATO III cells after 24 hours of exposure. nih.gov

Impact on Cell Cycle Progression

Investigations into the mechanisms of action of phenoxazine analogues have revealed their ability to disrupt the normal progression of the cell cycle in cancerous cells. For example, a novel phenoxazine derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx), was found to suppress the proliferation of human endometrial adenocarcinoma cell lines by inducing cell cycle accumulation at the S and G2/M phases. nih.gov Similarly, treatment of the human lung adenocarcinoma cell line A549 with 7 µM of Phx-3 resulted in cell cycle arrest at the G1 phase within three hours of treatment. nih.gov This interference with the cell cycle is a key component of the antitumor activity of these compounds.

Modulation of Key Cancer-Related Protein Expression (e.g., Ki67)

The anticancer effects of phenoxazine analogues are also linked to their ability to modulate the expression of proteins involved in cancer progression. While specific data on the modulation of the proliferation marker Ki67 by 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide analogues is not detailed in the available research, studies have shown effects on other critical proteins. For instance, the apoptosis induced by Phx in human endometrial adenocarcinoma cells was found to be independent of p53, Bax, and Bcl-2, as the levels of these proteins remained unchanged following treatment. nih.gov In contrast, some phenoxazine derivatives have been shown to inhibit Akt phosphorylation in rhabdomyosarcoma cell lines, with the inhibitory effect increasing with the lipophilicity of the compound. nih.gov

In Vitro Antimicrobial Activity

In addition to their anticancer properties, phenoxazine derivatives have been evaluated for their potential as antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the antibacterial activity of phenoxazine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, a series of synthesized hexyl derivatives of phenoxazine were tested against bacteria including Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, and Vibrio cholerae. researchgate.net The results indicated that compounds such as 10-[6'-[N-Diethyl amino]hexyl]-2-chlorophenoxazine (10D) exhibited significant, dose-dependent antibacterial activity against most of the tested strains. researchgate.net The compounds demonstrated a similar level of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Another study evaluated eight phenoxazine derivatives against Listeria ivanovii, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov The findings showed that most of the compounds were active at low concentrations, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 14.42 µg/mL against L. ivanovii. nih.gov The aminophenoxazinone, Phx-3, has also been reported to have high antituberculosis activity, with a MIC of 3.91 µM. nih.gov

Table 2: Antibacterial Spectrum of Phenoxazine Analogues

Bacterial Strain Gram Staining Activity Observed with Analogues
Staphylococcus aureus Gram-Positive Yes nih.govresearchgate.net
Bacillus sp. Gram-Positive Yes researchgate.net
Streptococcus pneumoniae Gram-Positive Yes researchgate.net
Listeria ivanovii Gram-Positive Yes nih.gov
Escherichia coli Gram-Negative Yes nih.gov
Klebsiella sp. Gram-Negative Yes researchgate.net
Proteus vulgaris Gram-Negative Yes researchgate.net
Salmonella sp. Gram-Negative Yes researchgate.net
Shigella flexneri Gram-Negative Yes researchgate.net
Vibrio cholerae Gram-Negative Yes researchgate.net
Klebsiella pneumoniae Gram-Negative Yes nih.gov
Mycobacterium (tuberculosis) N/A (Acid-Fast) Yes nih.gov

Antifungal Efficacy

Analogues of the phenoxazine scaffold have demonstrated notable antifungal properties against a range of fungal pathogens. Benzo[a]phenoxazine derivatives, in particular, have been evaluated for their efficacy against clinically relevant yeasts such as Saccharomyces cerevisiae and various Candida species, including drug-resistant strains.

Research has shown that the antifungal activity of these compounds is highly dependent on their structural features. For instance, the length of aliphatic chains at the 5 and 9 positions of the benzo[a]phenoxazine ring system plays a crucial role. Studies on S. cerevisiae indicated that substituting the amino groups at these positions with propyl and dipropyl groups resulted in significant antifungal activity. This suggests an optimal length for these aliphatic substituents to maximize their efficacy. nih.gov Conversely, the introduction of a hydroxyl group at the 2-position of the polycyclic system appears to diminish the antifungal potential of benzo[a]phenoxazines. researchgate.net

Furthermore, some benzo[a]phenoxazine derivatives exhibit synergistic effects when combined with established antifungal drugs like fluconazole (B54011), particularly against resistant Candida strains. nih.govnih.gov For example, compound A42, a benzo[a]phenoxazine derivative, showed strong synergy with fluconazole against fluconazole-resistant Candida. nih.govnih.gov This potentiation of existing antifungal agents highlights a promising strategy to combat the growing challenge of antifungal resistance. nih.gov The mechanism of action for the related phenothiazine (B1677639) class of compounds has been linked to the inhibition of calmodulin, a crucial cellular protein, suggesting a potential target for phenoxazine derivatives as well. hmdb.ca

Table 1: Antifungal Activity of Selected Benzo[a]phenoxazine Analogues This table is interactive. You can sort and filter the data.

Compound Target Organism Observed Activity Reference
C34 Candida spp., S. cerevisiae High antifungal activity, even against multi-drug-resistant C. auris. nih.gov nih.gov
C35 Candida spp. Less active than C34; presence of a chloropropyl group enhances cytocompatibility. nih.gov nih.gov
A42 Candida spp. Lower intrinsic antifungal efficacy but demonstrates the best synergy with fluconazole against resistant strains. nih.govnih.gov nih.govnih.gov
A44 Candida spp. Modifications did not enhance antifungal activity compared to C34. nih.gov nih.gov
Benzo[a]phenoxazinium chlorides (1a-c) Saccharomyces cerevisiae MIC >200 µM; hydroxyl group at position 2 decreases antifungal activity. researchgate.net researchgate.net

Activity Against Mycobacterial Species

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. biomolther.org Phenoxazine and its analogues have been identified as promising scaffolds for the development of novel anti-tuberculosis drugs. biomolther.org

Several phenoxazine derivatives have shown significant in vitro activity against M. tuberculosis. For instance, the phenoxazine compound PhX1 was found to be active against M. tuberculosis in vitro. In a study evaluating seven benzo[a]phenoxazine derivatives against eleven M. tuberculosis strains (ten resistant and one susceptible), compound 10 was active against all strains, with minimum inhibitory concentrations (MICs) ranging from 18.3 to 146.5 µM. biomolther.org Notably, this compound demonstrated higher activity than rifampicin (B610482) against some resistant strains and was also effective against multidrug-resistant (MDR) strains, suggesting a lack of cross-resistance with existing anti-TB drugs. biomolther.org The proposed mechanism of action for this compound appears to be related to oxidative stress. biomolther.org

Phenoxazine compounds have also demonstrated efficacy against non-tuberculosis mycobacteria (NTM). A study showed that phenoxazines such as 2-amino-4, 4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxzine-3-one (Phx-1), 3-amino-1, 4alpha-dihydro-4alpha, 8-dimethyl-2H-phenoxazine-2-one (Phx-2), and 2-aminophenoxazine-3-one (Phx-3) could inhibit the proliferation of M. scrofulaceum, M. kansasii, M. marinum, and M. intracellulare in a dose-dependent manner. However, these compounds were not effective against M. tuberculosis, M. fortuitum, and M. smegmatis.

Table 2: Antimycobacterial Activity of Selected Phenoxazine Analogues This table is interactive. You can sort and filter the data.

Compound/Derivative Target Organism Observed Activity Reference
PhX1 Mycobacterium tuberculosis Active in vitro.
Compound 10 (benzo[a]phenazine) Mycobacterium tuberculosis (susceptible & resistant strains) Active against all 11 strains tested (MIC: 18.3-146.5 µM); higher activity than rifampicin against some resistant strains. biomolther.org biomolther.org
Phx-1, Phx-2, Phx-3 Non-tuberculosis mycobacteria (M. scrofulaceum, M. kansasii, M. marinum, M. intracellulare) Dose-dependent inhibition of proliferation.
Phx-1, Phx-2, Phx-3 M. tuberculosis, M. fortuitum, M. smegmatis Failed to prevent proliferation.

Assessment of Microbial Cell Viability via Redox Indicators (e.g., Resazurin (B115843) Assay)

The resazurin assay is a widely used method for assessing cell viability and cytotoxicity. The active component, resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), is a blue, non-fluorescent dye that is permeable to cell membranes. Inside viable, metabolically active cells, dehydrogenase enzymes reduce resazurin to the pink, highly fluorescent compound resorufin (B1680543). The amount of resorufin produced is directly proportional to the number of living cells, which can be quantified by measuring fluorescence or absorbance.

This assay is versatile and has been successfully applied to a broad range of cell types, including bacteria, fungi, protozoa, and cultured mammalian cells. Its sensitivity allows for the detection of a low number of cells, making it suitable for high-throughput screening. In the context of evaluating phenoxazine analogues, the resazurin assay serves as a crucial tool to quantify their cytotoxic or growth-inhibiting effects on microbial and other cell types. For instance, it has been used to determine the dose-dependent cytotoxic activity of natural killer cell-derived extracellular vesicles (which can be affected by phenoxazine-like compounds) against leukemia and breast cancer cell lines. The change from the blue color of resazurin to the pink color of resorufin provides a clear visual indication of microbial growth inhibition in assays for antimycobacterial activity.

Enzyme Inhibition Studies

Phenoxazine analogues have been investigated for their ability to inhibit various enzymes, which may underpin their therapeutic effects.

Inhibition of Metabolic Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes is a common cause of drug-drug interactions. nih.gov While direct studies on this compound are limited, research on the structurally related phenothiazines provides insights into the potential for this class of compounds to inhibit CYP enzymes.

For example, the phenothiazine neuroleptic levomepromazine (B1675116) has been shown to be a potent competitive inhibitor of CYP2D6 (Ki = 6 µM) and a moderate mixed inhibitor of CYP1A2 (Ki = 47 µM) and CYP3A4 (Ki = 34 µM) in vitro. nih.gov Similarly, the metabolism of another phenothiazine, thioridazine, is primarily carried out by CYP1A2, CYP3A4, and CYP2D6. nih.gov This indicates that the phenoxazine core structure may interact with and potentially inhibit key metabolic enzymes, a crucial consideration in drug development.

Investigations into Topoisomerase Inhibition

Topoisomerases (Topo I and Topo II) are essential enzymes that regulate the topology of DNA during replication, transcription, and repair, making them important targets for anticancer drugs. Several phenazine (B1670421) and benzo[a]phenoxazine derivatives have been identified as potent inhibitors of these enzymes.

A series of benzo[a]phenazine (B1654389) derivatives with alkylamino side chains at the C-5 position were designed and synthesized, showing good antiproliferative activity against several cancer cell lines. Further mechanistic studies revealed that these compounds could effectively inhibit both Topo I and Topo II. They act as "Topo I poisons" by stabilizing the Topo I-DNA cleavage complex and as "Topo II catalytic inhibitors" by inhibiting the ATPase activity of human Topoisomerase II. This dual inhibition mechanism is a rare characteristic for this class of compounds. Other phenazine derivatives have also been reported as novel DNA topoisomerase II inhibitors.

Other Relevant Enzyme Targets (e.g., Macrophage Migration Inhibitory Factor Tautomerase Activity)

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a critical role in the immune response and is implicated in various inflammatory diseases. MIF possesses a unique tautomerase enzymatic activity, and inhibiting this activity is a recognized strategy for developing anti-inflammatory agents.

Small molecule inhibitors have been developed to target the tautomerase activity of MIF. For instance, ISO-1, an isoxazoline-based compound, and its derivatives have been shown to block MIF's tautomerase activity. The search for MIF inhibitors has expanded to include a wide variety of chemical structures, including oxygen heterocycles. Given the structural similarities, phenoxazine derivatives represent a class of compounds that could potentially be explored as inhibitors of MIF tautomerase activity, offering a potential mechanism for anti-inflammatory effects.

Cellular and Molecular Mechanisms of Action

The antitumor activities of this compound and its analogues are underpinned by a complex series of interconnected cellular and molecular events. Research into related phenoxazine compounds, particularly benzo[a]phenoxazine derivatives, has illuminated a multi-pronged mechanism of action that converges on the disruption of critical cellular homeostasis, ultimately leading to cancer cell death.

Subcellular Localization and Organelle Targeting (e.g., Lysosomal Accumulation)

A primary and crucial event in the mechanism of action for various bioactive phenoxazine analogues is their specific accumulation within lysosomes. hbni.ac.inresearchgate.netscience.gov Lysosomes are acidic organelles that play a vital role in cellular degradation and recycling processes, and their integrity is critical for cell survival. hbni.ac.in Studies on benzo[a]phenoxazine derivatives, such as BaP1, C9, A36, and A42, have consistently demonstrated that these compounds preferentially localize and accumulate in the lysosomes of cancer cells. hbni.ac.inscience.govscience.gov This organelle-specific targeting is a key initiating step, concentrating the compound at a site where it can inflict maximum damage. The weak base nature of some of these compounds may contribute to their trapping and accumulation within the acidic environment of the lysosome, a phenomenon known as lysosomotropism. This selective concentration within cancer cell lysosomes makes them promising candidates for targeted therapies. hbni.ac.in

Induction of Reactive Oxygen Species (ROS) Generation

Following their localization, phenoxazine analogues have been shown to induce a significant increase in the intracellular levels of reactive oxygen species (ROS). hbni.ac.inscience.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, which can cause extensive damage to cellular components when present in excess. mdpi.com In studies involving the benzo[a]phenoxazine compound BaP1, its cytotoxic activity against colorectal cancer cells was directly associated with the generation of ROS. science.gov Similarly, the derivatives C9, A36, and A42 were also found to cause an accumulation of intracellular ROS in breast and colorectal cancer cells. hbni.ac.inscience.gov This elevated oxidative stress is a major contributor to the subsequent cellular damage, including the destabilization of organelles and the initiation of cell death pathways. science.gov While basal levels of ROS are involved in normal cell signaling, the high levels induced by these compounds are detrimental, pushing the cancer cell beyond its tolerance threshold. mdpi.com

Lysosomal Membrane Permeabilization (LMP)

The combination of compound accumulation, ROS generation, and potential pH shifts culminates in a critical, often irreversible event: Lysosomal Membrane Permeabilization (LMP). hbni.ac.inscience.govscience.gov LMP involves the breakdown of the lysosomal membrane, leading to the leakage of its contents, including acidic hydrolases like cathepsins, into the cytoplasm. science.gov This event is a central pillar of the mechanism for benzo[a]phenoxazine derivatives BaP1, C9, A36, and A42. hbni.ac.inresearchgate.netscience.gov The release of lysosomal enzymes into the cytosol triggers a cascade of destructive processes and is a potent signal for initiating programmed cell death. science.gov In a study on the RKO colorectal cancer cell line, treatment with BaP1 at concentrations twice its IC₅₀ value resulted in LMP occurring in 85% of the cells, underscoring the significance of this mechanism. science.gov

Table 1: Effect of Benzo[a]phenoxazine Analogue BaP1 on Lysosomal Membrane Permeabilization (LMP) in RKO Cells

Treatment GroupConcentrationPercentage of Cells with LMP
Untreated ControlN/ABaseline
BaP12 x IC₅₀85%
BaP14 x IC₅₀>85%
Data derived from a study on the effects of BaP1 on the RKO colorectal cancer cell line. science.gov

Interactions with Cellular Proliferation Pathways

The cellular damage initiated by lysosomal disruption and oxidative stress directly engages pathways that control cell proliferation and survival. The ultimate outcome for cancer cells treated with phenoxazine analogues is the inhibition of proliferation and the induction of cell death, primarily through apoptosis. science.gov

Research has shown that benzo[a]phenoxazine analogues reduce cancer cell proliferation, survival, and migration. hbni.ac.inscience.gov The cell death induced by these compounds is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The anticancer compound 9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one (MCHB), for instance, was found to influence the activity of caspase-3 and caspase-9. Activation of these caspases is a hallmark of the intrinsic apoptosis pathway, which is often triggered by intracellular stress and organelle damage, consistent with the effects of LMP. Furthermore, some phenoxazine derivatives can cause cell cycle dysregulation, forcing cells to accumulate in a specific phase, such as the S-phase, which prevents them from completing division. While direct inhibition of specific kinase pathways like the MAPK/ERK pathway by these exact phenoxazine analogues is still under investigation, it is a common mechanism for anticancer agents to promote apoptosis by downregulating pro-survival signaling pathways. science.gov

Modulation of Cellular Redox Capacity

Beyond simply inducing ROS, phenoxazine analogues appear to interact with the cell's intrinsic redox-regulating systems. The cellular redox capacity is maintained by a balance between oxidizing species (like ROS) and antioxidant defense systems, such as the glutathione (B108866) (GSH) system and the Nrf2 pathway. The Keap1-Nrf2 signaling pathway is a master regulator of this antioxidant response. Under oxidative stress, the transcription factor Nrf2 is activated, leading to the expression of numerous cytoprotective genes.

Recent research on a fluorescent probe system utilizing a benzo[a]phenoxazine scaffold has revealed a direct link to this pathway. researchgate.net The study showed that in response to cellular stress, levels of both nitric oxide (NO) and the primary cellular antioxidant, glutathione (GSH), were upregulated. researchgate.net This enhancement was found to be closely associated with the activation of the Keap1/Nrf2/ARE signaling pathway. researchgate.net This suggests a complex interplay where phenoxazine-induced oxidative stress may initially trigger a protective antioxidant response via Nrf2 and GSH, but the overwhelming and sustained damage, particularly to lysosomes, ultimately subverts this defense mechanism, leading to cell death.

Structure Activity Relationship Sar Investigations for Phenoxazine 10 Oxide Derivatives

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the phenoxazine (B87303) ring are critical determinants of biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can modulate the pharmacological properties of these compounds. nih.gov For instance, in the context of radical-trapping antioxidants, substitution with electron-donating groups enhances both H-atom transfer and one-electron oxidation. acs.org

A systematic investigation into phenoxazine-bearing hydroxamic acids as histone deacetylase (HDAC) inhibitors revealed significant insights into the impact of substituent placement. The study compared compounds with substituents at the C-3 and C-4 positions of the phenoxazine ring. nih.gov It was observed that compounds with a substituent at the C-4 position exhibited stronger class IIa HDAC inhibitory activities than their counterparts with substituents at the C-3 position. nih.gov This suggests that the C-4 position is a more favorable site for substitution to enhance activity against this particular class of enzymes. nih.gov

Furthermore, the introduction of a rigid phenyl ring at the C-4 position was found to be detrimental to activity, indicating that steric hindrance or unfavorable conformational changes can negatively impact enzyme inhibition. nih.gov Conversely, the presence of a hydroxyimidamide moiety at the C-4 position on the phenoxazine ring was shown to greatly contribute to the inhibition of class II HDAC isoforms. nih.gov These findings underscore the importance of both the electronic nature and the spatial arrangement of substituents in dictating the biological effects of phenoxazine derivatives.

A quantitative structure-activity relationship (QSAR) analysis of fifteen phenoxazine derivatives against various human cancer cell lines highlighted the correlation between physicochemical parameters and cytotoxicity. The study found that the cytotoxic activity correlated with properties such as electron affinity, absolute hardness, absolute electron negativity, and the octanol-water distribution coefficient (log-P). psu.edu This indicates that the electronic properties and lipophilicity of the substituents play a crucial role in the anticancer activity of these compounds.

Table 1: Impact of Substituent Position on HDAC Inhibition

Compound Substituent Position Key Feature Impact on Activity
7d/7e C-4 Arylamide More potent class IIa HDAC inhibitors
7b/7c C-3 Arylamide Less potent class IIa HDAC inhibitors
20 C-4 Phenyl ring Weaker activity than unsubstituted compound
7d C-4 Hydroxyimidamide Potent inhibition of class II HDACs

Role of the Methoxy (B1213986) Group in Phenoxazine-10-oxide Potency

For instance, in the context of antioxidant activity, the presence of two methoxy groups at the 3 and 7 positions of the phenoxazine ring, as in 3,7-dimethoxyphenoxazine, results in the highest reactivity as a radical-trapping antioxidant ever reported. acs.org This high reactivity is attributed to the electron-donating nature of the methoxy groups, which lowers the N-H bond dissociation enthalpy and facilitates H-atom transfer. acs.org

In the development of phenoxazines as photoredox catalysts, the installation of electron-donating methoxy substituents leads to catalysts that are easier to oxidize, making them stronger excited-state reductants. nih.gov This enhancement of reducing power is a direct consequence of the electronic effect of the methoxy group on the phenoxazine core. While not directly on a 10-oxide derivative, this demonstrates the principle of how a methoxy group can increase the potency of the core scaffold in redox-related activities.

Specifically for 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide, the methoxy group at the 7-position is expected to increase the electron density of the phenoxazine ring system, which can influence its interaction with biological targets. The transformation of DIMBOA, a natural benzoxazinone, into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO) by microorganisms highlights the natural occurrence and stability of this methoxy-substituted phenoxazine structure. nih.gov

Table 2: Effect of Methoxy Substitution on Phenoxazine Properties

Compound Key Feature Observed Effect Reference
3,7-(OMe)2-phenoxazine Two methoxy groups Highest radical-trapping antioxidant reactivity acs.org
Methoxy-substituted phenoxazines Electron-donating methoxy group Stronger excited-state reductants nih.gov

Influence of the N-Oxide Moiety on Biological Profile

The N-oxide functionality is a feature of many biologically active molecules and approved drugs. researchgate.netresearchgate.net The introduction of an N-oxide can significantly alter the physicochemical and biological properties of a parent molecule. researchgate.net Aromatic N-oxides are known to be present in various therapeutic agents and can confer unique properties. researchgate.net

The N-oxide group can improve properties such as water solubility and may decrease membrane permeability. researchgate.net In some instances, the N-oxide has a special redox reactivity that is important for drug targeting and cytotoxicity. researchgate.net For example, some N-oxide-containing compounds can act as prodrugs, releasing nitric oxide after biotransformation, which can have its own biological effects. plos.org The biochemical activity of N-oxides can also be attributed to the donor properties of the N+-O− group, which can facilitate complexation with metalloporphyrins in biological systems. researchgate.net

Relationship Between Molecular Structure and Enzyme Inhibition Profiles

The inhibitory activity of phenoxazine derivatives against specific enzymes is highly dependent on their molecular structure. Subtle changes in the substitution pattern can lead to significant differences in potency and selectivity.

A study on phenoxazine-based hydroxamic acids as histone deacetylase (HDAC) inhibitors provides a clear example of this relationship. nih.govnih.gov The research demonstrated that the position of substituents on the phenoxazine ring is crucial for HDAC inhibition. Compounds with substituents at the C-4 position were generally more potent inhibitors of class IIa HDACs than those with substituents at the C-3 position. nih.gov

The study also revealed that an unsubstituted phenoxazine-containing compound (7a) had a different inhibition profile compared to its substituted analogs. nih.gov For instance, compound 7d, which has a C-4 hydroxyimidamide moiety, exhibited highly potent inhibition of HDAC6 with an IC50 value of 3 nM, and also inhibited HDACs 4, 7, and 9 at sub-micromolar concentrations. nih.govnih.gov This was a significant improvement over the unsubstituted compound.

Table 3: Enzyme Inhibition Profile of Phenoxazine-Based HDAC Inhibitors

Compound Key Structural Feature HDAC6 IC50 (nM) Class IIa HDAC Inhibition
7a Unsubstituted Phenoxazine >1000 Weaker
7d C-4 Hydroxyimidamide on Phenoxazine 3 Potent
7e C-4 Arylamide on Phenoxazine Not specified, but potent Potent
20 C-4 Phenyl on Phenoxazine Not specified, but weaker Weaker than 7a
23a/b meta-Phenoxazine Phenylhydroxamic acids Not specified, but much lower Much lower than para-substituted

These findings collectively illustrate that the biological activity and enzyme inhibition profiles of phenoxazine 10-oxide derivatives are governed by a complex interplay of substituent effects, the electronic contributions of groups like the methoxy moiety, and the influence of the N-oxide functionality. A thorough understanding of these structure-activity relationships is essential for the rational design of more potent and selective therapeutic agents based on the phenoxazine scaffold.

Computational Chemistry and Molecular Modeling of 7 Methoxy 3 Oxo 3h Phenoxazine 10 Oxide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenoxazine (B87303) derivatives, DFT calculations are instrumental in understanding their electronic and structural properties.

While specific DFT data for 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide is not readily found, studies on related phenothiazines and phenazines, which share a similar tricyclic core, have utilized DFT to rationalize their spectroscopic characterization. researchgate.netresearchgate.netmdpi.com Time-dependent DFT (TD-DFT) calculations, for instance, have been employed to understand the electronic transitions and absorption spectra of phenoxazine derivatives developed as photoredox catalysts. nih.gov Such calculations help in elucidating the nature of molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity and electronic behavior. mdpi.com For other phenoxazine-based dyes, DFT has been used to calculate electronic structures, absorption spectra, and non-linear optical properties. jmcs.org.mx The combination of DFT with molecular dynamics simulations has also been used to solve the crystal structure of new phenoxazine polymorphs. rsc.orgresearchgate.net

A hypothetical DFT analysis of this compound would likely focus on:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the HOMO-LUMO gap to predict electronic transitions and reactivity.

Spectroscopic Properties: Simulating UV-Vis and IR spectra to compare with experimental data.

Effect of Substituents: Evaluating the influence of the methoxy (B1213986) group, oxo group, and the N-oxide on the electronic distribution and properties of the phenoxazine core.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a phenoxazine derivative, might interact with a biological target like a protein or DNA.

Although no specific molecular docking studies targeting this compound are documented in the reviewed literature, the methodology has been applied to other phenoxazine-containing molecules. For example, in silico molecular docking and molecular dynamics simulations have been used to confirm the in vitro activities of phenoxazine congeners as α-glucosidase inhibitors. nih.gov In another study, docking simulations of phenothiazine-thiosemicarbazone hybrids helped to elucidate their binding to the Bcr-Abl kinase, a target in cancer therapy. ekb.eg These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

A theoretical docking study of this compound would involve:

Target Selection: Identifying a relevant protein target based on the known biological activities of phenoxazines, such as kinases or enzymes involved in metabolic diseases.

Binding Site Prediction: Locating the active or allosteric site of the protein.

Docking Simulation: Predicting the binding pose and affinity of the compound within the target's binding site.

Interaction Analysis: Visualizing and analyzing the specific interactions (hydrogen bonds, van der Waals forces, etc.) that stabilize the complex.

Phenoxazine derivatives are known to interact with DNA, a property that is often linked to their antitumor activity. scispace.com Molecular docking can be used to model these interactions, predicting how the planar phenoxazine ring intercalates between the base pairs of the DNA double helix. While specific studies on this compound are absent, molecular dynamics simulations of DNA duplexes containing phenoxazine analogues have been used to understand the factors contributing to duplex stability, such as stacking and hydrogen bonding. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for their biological effects.

A QSAR study on a series of fifteen phenoxazine derivatives investigated their cytotoxic activity against several cancer cell lines. researchgate.netiiarjournals.org This study found that the cytotoxic activity correlated with several chemical descriptors, including electron affinity, absolute hardness, absolute electron negativity, and the octanol-water distribution coefficient (log-P). researchgate.netiiarjournals.org Such models can be valuable in designing new phenoxazine derivatives with improved potency. For a QSAR study involving this compound, a dataset of structurally related compounds with measured biological activity would be required.

The key steps in a hypothetical QSAR study would be:

Data Collection: Assembling a set of phenoxazine derivatives with their experimentally determined biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods to build a regression or classification model that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are used to understand the conformational flexibility of molecules and their interactions with their environment over time.

MD simulations have been used in conjunction with DFT to determine the crystal structure of phenoxazine polymorphs. rsc.orgresearchgate.net They have also been employed to study the stability of DNA duplexes containing phenoxazine analogues. scispace.com Furthermore, MD simulations have been used to confirm the in vitro activities of phenoxazine-based α-glucosidase inhibitors. nih.gov

For this compound, MD simulations could provide insights into:

Conformational Landscape: Identifying the most stable conformations of the molecule in different solvent environments.

Flexibility: Analyzing the flexibility of the phenoxazine ring and its substituents.

Solvation: Studying the interaction of the molecule with water or other solvent molecules.

Binding Stability: Assessing the stability of the ligand-protein or ligand-DNA complex over time, complementing the static picture provided by molecular docking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.